Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate
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Overview
Description
METHYL 7-AMINO-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE is a complex organic compound belonging to the class of imidazopyridazines. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a phenyl group, and a chlorophenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-AMINO-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
METHYL 7-AMINO-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenylmethyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
METHYL 7-AMINO-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 7-AMINO-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- METHYL 7-AMINO-1-[(3-BROMOPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE
- METHYL 7-AMINO-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE
Uniqueness
METHYL 7-AMINO-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE is unique due to the presence of the chlorophenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs .
Properties
Molecular Formula |
C21H17ClN4O3 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
methyl 7-amino-1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-20(28)16-11-17(27)25(12-13-6-5-9-15(22)10-13)26-19(16)18(24-21(26)23)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,23,24) |
InChI Key |
IXQNKVXCSUNETM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N2C1=C(N=C2N)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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